trans-(4-(Trifluoromethyl)cyclohexyl)methanol
Overview
Description
trans-(4-(Trifluoromethyl)cyclohexyl)methanol: is an organic compound with the molecular formula C8H13F3O. It is a white crystalline solid known for its unique chemical properties, which include the presence of a trifluoromethyl group attached to a cyclohexane ring. This compound is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-(4-(Trifluoromethyl)cyclohexyl)methanol typically involves the reduction of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the carboxylic acid to the corresponding alcohol. The reaction conditions include elevated temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(4-(Trifluoromethyl)cyclohexyl)methanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the alcohol to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: trans-(4-(Trifluoromethyl)cyclohexanone), trans-(4-(Trifluoromethyl)cyclohexanecarboxylic acid)
Reduction: Various reduced derivatives depending on the specific conditions
Substitution: trans-(4-(Trifluoromethyl)cyclohexyl)chloride
Scientific Research Applications
Chemistry: trans-(4-(Trifluoromethyl)cyclohexyl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets.
Medicine: The compound’s stability and reactivity make it a candidate for drug development. Researchers explore its potential as a precursor for the synthesis of bioactive molecules with therapeutic properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of high-performance materials with specific functionalities.
Mechanism of Action
The mechanism of action of trans-(4-(Trifluoromethyl)cyclohexyl)methanol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid
- trans-(4-(Trifluoromethyl)cyclohexyl)chloride
- trans-(4-(Trifluoromethyl)cyclohexanone)
Uniqueness: trans-(4-(Trifluoromethyl)cyclohexyl)methanol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[4-(trifluoromethyl)cyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7,12H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUAPKHFRXRMTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657936, DTXSID701268125 | |
Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883731-58-6, 1202577-63-6 | |
Record name | 4-(Trifluoromethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883731-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(Trifluoromethyl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-(Trifluoromethyl)cyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701268125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(trifluoromethyl)cyclohexyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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